Shizukanolide F

Description

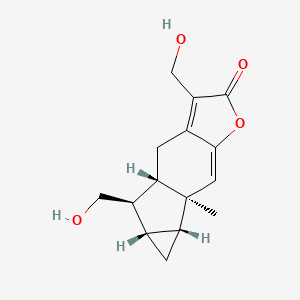

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLTEZXDAFDPV-DIZHWTHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Shizukanolide F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide F is a naturally occurring sesquiterpene lactone belonging to the lindenanolide class. First isolated from Chloranthus serratus, it has garnered interest within the scientific community for its potential therapeutic applications, including potent antifungal and anti-metastatic properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and characterization of this compound.

Chemical Structure and Properties

This compound is characterized by a unique and complex lindenane skeleton. Structurally, it is a hydroxy derivative of Shizukanolide C.[1][2][3] Its chemical identity has been rigorously established through various spectroscopic techniques.

Chemical Structure of this compound

(Note: A 2D chemical structure diagram will be generated here based on the information from the primary literature.)

(Note: A 2D chemical structure diagram will be generated here based on the information from the primary literature.)

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₄ | [1] |

| Molecular Weight | 262.3 g/mol | |

| CAS Number | 120061-96-3 | |

| Appearance | Oil | [1] |

| Optical Rotation | [α]D -121° (c=0.35, CHCl₃) | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods.[1] The key spectral data are presented in the following tables.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.16 | m | |

| 2α | 0.88 | m | |

| 2β | 1.45 | m | |

| 3 | 1.74 | m | |

| 5 | 2.95 | ddd | 13.7, 11.2, 5.4 |

| 6α | 2.55 | ddq | 18.8, 5.4, 1.7 |

| 6β | 2.16 | m | |

| 9 | 4.77 | s | |

| 13 | 1.87 | t | 1.7 |

| 14 | 0.85 | s | |

| 15 | 3.61 | d | 11.2 |

| 15' | 3.82 | d | 11.2 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound [1]

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 34.8 | 9 | 80.2 |

| 2 | 18.8 | 10 | 40.6 |

| 3 | 23.2 | 11 | 123.0 |

| 4 | 80.2 | 12 | 170.8 |

| 5 | 47.2 | 13 | 8.7 |

| 6 | 30.4 | 14 | 22.3 |

| 7 | 159.2 | 15 | 66.6 |

| 8 | 120.5 |

Table 3: Additional Spectroscopic Data [1]

| Technique | Key Observations |

| High-Resolution MS | m/z 262.1228 [M]⁺ (Calcd. for C₁₅H₁₈O₄: 262.1205) |

| Infrared (IR, film) | 3420, 1770, 1745, 1642 cm⁻¹ |

Experimental Protocols

The following section details the methodologies employed for the isolation and structural determination of this compound, as reported in the primary literature.[1]

Isolation of this compound

-

Plant Material : Fresh roots of Chloranthus serratus were used as the source material.

-

Extraction : The roots were extracted with diethyl ether.

-

Fractionation : The resulting ether extract was subjected to a series of chromatographic separations.

-

Chromatography :

-

Initial separation was performed using a Florisil column.

-

Further purification was achieved through silica gel column chromatography.

-

Final purification was carried out using preparative thin-layer chromatography (TLC).

-

-

Result : this compound was isolated as a pure oil.

Structure Elucidation

The chemical structure of the isolated compound was determined using the following analytical methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular formula (C₁₅H₁₈O₄).

-

Infrared Spectroscopy (IR) : IR analysis identified key functional groups, including hydroxyl (-OH, ~3420 cm⁻¹) and carbonyl (C=O, ~1770, 1745 cm⁻¹) groups.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H-NMR : Provided detailed information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helped to establish the connectivity of the carbon skeleton.

-

¹³C-NMR : Determined the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH₂, CH₃).

-

The combined analysis of 1D and 2D NMR spectra allowed for the complete assignment of the proton and carbon signals and confirmed the lindenane-type sesquiterpenoid structure.

-

Structural Relationships and Biological Context

This compound is part of a larger family of structurally related lindenanolides isolated from Chloranthus species. Understanding these relationships is crucial for structure-activity relationship (SAR) studies.

Potential Biological Activity and Signaling Pathways

This compound has been reported to exhibit potent antifungal and anti-metastatic activities against breast cancer cells.[4] While the precise molecular mechanisms for this compound are still under investigation, the anti-metastatic effects of related natural products often involve the modulation of key signaling pathways that regulate cell migration, invasion, and epithelial-mesenchymal transition (EMT). A generalized potential mechanism is depicted below.

Conclusion

This compound represents a promising natural product with a complex chemical architecture and significant biological potential. The detailed chemical and spectroscopic data provided herein serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action is warranted to fully explore its therapeutic utility, particularly in the development of novel antifungal and anti-cancer agents.

References

Unveiling the Biological Prowess of Shizukanolide F: A Technical Guide

For Immediate Release

[CITY, State] – Shizukanolide F, a dimeric sesquiterpene lactone primarily isolated from plants of the Chloranthaceae family, such as Chloranthus japonicus and Chloranthus henryi, is emerging as a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its potent antifungal and anti-metastatic properties, offering valuable insights for researchers, scientists, and drug development professionals.

Antifungal Activity: A Shield Against Plant Pathogens

This compound has demonstrated considerable efficacy in inhibiting the growth of various plant pathogenic fungi. Its activity profile, summarized in the table below, highlights its potential as a lead compound for the development of novel antifungal agents.

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimal Inhibitory Concentration (MIC) (μg/mL) |

| Pythium ultimum | 4 |

| Phytophthora infestans | 8 |

| Botrytis cinerea | 8 |

| Colletotrichum lagenarium | 16 |

| Alternaria kikuchiana | 16 |

| Magnaporthe grisea | 16 |

Data sourced from Kang TH, et al. (2017)

In addition to its in vitro activity, this compound has shown promising protective effects in greenhouse trials. At a concentration of 100 μg/mL, it exhibited a 93% protective activity against wheat leaf rust caused by Puccinia recondita.[1] This strong in vivo performance underscores its potential for agricultural applications.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound is typically determined using a broth microdilution method. A standardized protocol is as follows:

-

Fungal Culture Preparation: The target fungal strains are cultured on an appropriate medium, such as potato dextrose agar (PDA), to obtain fresh, viable spores or mycelia.

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth, and the concentration is adjusted to a standardized level (e.g., 1-5 x 10^4 spores/mL).

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Anti-Metastatic Potential in Breast Cancer

Emerging research has highlighted the potential of this compound as an anti-metastatic agent in breast cancer. Studies on sesquiterpenes isolated from Chloranthus henryi have demonstrated their ability to inhibit the metastatic processes of breast cancer cells. While specific IC50 values for this compound's anti-metastatic activity are still under thorough investigation and dissemination, the initial findings from the work of Zhang SS, et al. (2017) are a significant pointer to its therapeutic potential.

Experimental Protocols for Assessing Anti-Metastatic Activity

The anti-metastatic properties of compounds like this compound are evaluated using a variety of in vitro assays that model different stages of the metastatic cascade.

1. Wound Healing (Scratch) Assay: This assay assesses the effect of a compound on cancer cell migration.

-

Principle: A "wound" or scratch is created in a confluent monolayer of breast cancer cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the test compound.

-

Methodology:

-

Breast cancer cells (e.g., MDA-MB-231) are seeded in a multi-well plate and grown to confluence.

-

A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

-

The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added.

-

Images of the scratch are captured at time zero and at regular intervals (e.g., 12, 24, 48 hours).

-

The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

-

2. Transwell Invasion Assay: This assay evaluates the ability of cancer cells to invade through a basement membrane-like matrix.

-

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of the cells to degrade the matrix and migrate through the pores to the lower chamber is quantified.

-

Methodology:

-

The upper chambers of Transwell inserts are coated with Matrigel.

-

Breast cancer cells are pre-treated with different concentrations of this compound.

-

The treated cells are seeded into the upper chambers in a serum-free medium.

-

The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After a specific incubation period (e.g., 24-48 hours), non-invading cells in the upper chamber are removed.

-

The cells that have invaded the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

Mechanisms of Action: Elucidating the Molecular Pathways

The precise molecular mechanisms underlying the biological activities of this compound are an active area of investigation.

Antifungal Mechanism

While not yet fully elucidated for this compound specifically, many sesquiterpene lactones exert their antifungal effects by disrupting the fungal cell membrane. A plausible mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

Caption: Proposed Antifungal Mechanism of this compound.

Anti-Metastatic Mechanism

The anti-metastatic effects of many natural compounds, including other sesquiterpenes, are often attributed to their ability to interfere with key signaling pathways involved in cell migration, invasion, and adhesion. One such critical pathway is mediated by Focal Adhesion Kinase (FAK). The inhibition of FAK signaling can lead to a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

Caption: Experimental Workflow and Potential Anti-Metastatic Mechanism.

Future Directions

This compound represents a promising natural product with multifaceted biological activities. Further research is warranted to:

-

Elucidate the precise molecular targets and signaling pathways involved in its antifungal and anti-metastatic effects.

-

Conduct comprehensive in vivo studies to validate its therapeutic potential in animal models of fungal infections and breast cancer metastasis.

-

Explore structure-activity relationships to guide the synthesis of more potent and selective analogs.

The continued investigation of this compound holds the potential to yield novel therapeutic agents for both agricultural and clinical applications.

References

Shizukanolide F: A Technical Guide on its Potential Anticancer Mechanism of Action

Disclaimer: Scientific literature with in-depth mechanistic studies specifically on Shizukanolide F's anticancer activity is limited. This guide provides a comprehensive overview based on the available data for this compound and proposes a likely mechanism of action by drawing parallels with closely related and structurally similar sesquiterpenoid dimers, particularly Shizukaol D and Chlorahololide D, which are also derived from the Chloranthus species. The proposed mechanisms and experimental protocols should be considered as a framework for future research on this compound.

Introduction

This compound is a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb[1][2]. Preliminary studies have indicated its potential as an anti-metastatic agent in breast cancer[1]. As a member of the lindenane-type sesquiterpenoid dimers, this compound belongs to a class of natural products that have garnered significant interest for their diverse biological activities. This technical guide aims to consolidate the current understanding of this compound's potential mechanism of action in cancer cells, leveraging data from its close analogs to provide a detailed, albeit partially speculative, overview for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms

Based on the activities of its structural analogs, the anticancer effects of this compound are likely multi-faceted, primarily revolving around the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The two primary proposed mechanisms are:

-

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production and Cell Cycle Arrest.

-

Inhibition of the Wnt/β-catenin Signaling Pathway.

Quantitative Data on Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| Chlorahololide D | MCF-7 | Breast Cancer | 6.7 | [3][4] |

| Chlorahololide D | HepG2 | Liver Cancer | 13.7 | [3][4] |

Signaling Pathways and Proposed Mechanisms

Induction of Apoptosis via ROS and Cell Cycle Arrest

The proposed mechanism for this compound-induced apoptosis is based on the findings for Chlorahololide D[3][4]. In this model, this compound would increase intracellular levels of Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, triggers the intrinsic apoptotic pathway and causes cell cycle arrest at the G2/M phase.

Caption: Proposed pathway for this compound-induced apoptosis via ROS.

Inhibition of Wnt/β-catenin Signaling

Drawing parallels with Shizukaol D, this compound is hypothesized to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers[5][6][7]. Inhibition of this pathway would lead to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent transcription of oncogenes.

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be determined.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression of proteins involved in the Wnt/β-catenin and apoptotic pathways.

Protocol:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection

Objective: To measure the generation of intracellular reactive oxygen species after treatment with this compound.

Protocol:

-

Treat cells with this compound at its IC50 concentration for different time intervals.

-

Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's anticancer properties.

Caption: A logical workflow for investigating the anticancer potential of this compound.

Conclusion

While direct and extensive research on the anticancer mechanism of this compound is still in its nascent stages, the available evidence on its anti-metastatic properties, combined with the well-documented activities of its structural analogs, Shizukaol D and Chlorahololide D, provides a strong foundation for its potential as a therapeutic agent. The proposed mechanisms of inducing apoptosis through ROS generation and inhibiting the Wnt/β-catenin signaling pathway offer promising avenues for further investigation. The experimental protocols and workflow outlined in this guide provide a clear roadmap for researchers to systematically elucidate the precise molecular targets and therapeutic potential of this compound in various cancer models. Future studies are warranted to validate these hypotheses and to fully characterize the pharmacological profile of this promising natural product.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Extraction and Isolation of Two Polysaccharides from Chloranthus japonicus Sieb. and Evaluation of Their Anti-Gastric Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]

- 4. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Shizukanolide F: A Technical Guide to its Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Shizukanolide F, a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb.[1][2]. The document details its known antifungal spectrum, presents quantitative data, outlines experimental protocols for its assessment, and discusses its putative mechanism of action.

In Vitro Antifungal Spectrum of this compound

This compound has demonstrated potent antifungal activity against a variety of plant pathogenic fungi. In vitro studies have established its efficacy by determining the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the reported MIC values of this compound against several key phytopathogenic fungi. The data indicates a significant and broad-spectrum antifungal potential, with MICs ranging from 4 to 16 µg/mL[1].

| Fungal Species | Common Disease Caused | MIC (µg/mL) |

| Pythium ultimum | Damping-off | 4-16 |

| Phytophthora infestans | Late blight of tomato and potato | 4-16 |

| Botrytis cinerea | Gray mold | 4-16 |

| Colletotrichum lagenarium | Anthracnose | 4-16 |

| Alternaria kikuchiana | Black spot of Japanese pear | 4-16 |

| Magnaporthe grisea | Rice blast | 4-16 |

In Vivo Antifungal Activity

In addition to its in vitro efficacy, this compound has shown significant protective effects in a greenhouse setting. When applied at a concentration of 100 µg/mL, it exhibited 93% antifungal activity against Puccinia recondita (now commonly known as Puccinia triticina), the causative agent of wheat leaf rust[1]. This demonstrates its potential for application in agricultural settings as a protective fungicide.

Experimental Protocols

The following sections detail the methodologies likely employed to determine the in vitro and in vivo antifungal activity of this compound, based on standardized protocols for filamentous fungi and phytopathogen testing.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

The MIC values for this compound against filamentous plant pathogenic fungi were likely determined using a broth microdilution method, following the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Methodology:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations to be tested.

-

Inoculum Preparation: Fungal cultures are grown on an appropriate medium, such as potato dextrose agar (PDA), to induce sporulation. Conidia (spores) are harvested and suspended in sterile saline or water. The suspension is adjusted spectrophotometrically to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted this compound is inoculated with the fungal spore suspension. The plates are then incubated at an appropriate temperature (typically 25-28°C) for a duration suitable for the growth of the specific fungus (usually 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

In Vivo Antifungal Activity: Detached Wheat Leaf Assay

The protective activity of this compound against Puccinia triticina was likely assessed using a detached wheat leaf assay, a common method for evaluating fungicides against rust pathogens.

Methodology:

-

Plant Cultivation: Wheat seedlings (a susceptible cultivar) are grown under controlled greenhouse conditions until the second or third leaf stage.

-

Leaf Excision: The second or third leaves are excised into segments of a uniform length (e.g., 5-7 cm).

-

Treatment Application: The leaf segments are sprayed with a solution of this compound at the desired concentration (e.g., 100 µg/mL). Control leaves are treated with a blank solution (without this compound).

-

Inoculation: After the treatment has dried, the leaf segments are inoculated with a suspension of P. triticina urediniospores (e.g., 5 x 10⁴ spores/mL).

-

Incubation: The inoculated leaf segments are placed on a medium containing a senescence inhibitor (e.g., benzimidazole or kinetin) in Petri dishes to maintain leaf viability. The dishes are then incubated in a controlled environment with appropriate light and temperature conditions to allow for fungal infection and development.

-

Disease Assessment: After a suitable incubation period (typically 10-14 days), the protective effect of this compound is assessed by counting the number of uredinia (pustules) per unit area of the leaf and is expressed as a percentage of disease control relative to the untreated control.

Putative Mechanism of Action

The precise molecular mechanism of antifungal action for this compound and other lindenane-type dimeric sesquiterpenes has not been definitively elucidated. However, based on studies of other sesquiterpenoids, it is hypothesized that their antifungal activity may stem from their ability to disrupt the fungal cell membrane.

Terpenoids, due to their lipophilic nature, can intercalate into the lipid bilayer of the fungal plasma membrane. This can lead to:

-

Increased Membrane Permeability: Disruption of the membrane structure can lead to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like nutrient transport and cell wall synthesis.

It is important to note that further research is required to confirm this putative mechanism for this compound and to identify its specific molecular targets within the fungal cell. The following diagram illustrates the hypothetical interaction of this compound with the fungal cell membrane.

References

Shizukanolides: A Comprehensive Technical Review of a Promising Family of Natural Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Shizukanolide family, a class of structurally complex lindenane-type sesquiterpenoid dimers, has emerged as a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from plants of the Chloranthus genus, these compounds have demonstrated a wide array of potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. Their intricate molecular architecture, characterized by a highly congested polycyclic framework, presents both a formidable challenge and a compelling opportunity for synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive review of the Shizukanolide family, encompassing their biosynthesis, total synthesis, pharmacological activities, and structure-activity relationships, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of the Lindenane Core

The biosynthesis of the lindenane sesquiterpenoid core, the fundamental building block of Shizukanolides, is believed to proceed through the mevalonate (MVA) pathway. This pathway generates the key C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A proposed biosynthetic pathway for the lindenane skeleton is outlined below. This pathway involves the initial formation of a germacrane intermediate, followed by a series of cyclizations and rearrangements to yield the characteristic tricyclic lindenane core. While the specific enzymes responsible for each step in Shizukanolide biosynthesis are not yet fully elucidated, the pathway is thought to involve terpene synthases and cytochrome P450 monooxygenases.

Caption: Proposed biosynthetic pathway of the Shizukanolide core.

Total Synthesis of Shizukanolide Family Compounds

The complex structures of Shizukanolides have made them attractive targets for total synthesis. These synthetic endeavors not only confirm the proposed structures but also provide access to analogs for structure-activity relationship (SAR) studies. A common strategy involves a biomimetic approach, often featuring a key Diels-Alder reaction to construct the dimeric framework.

A generalized workflow for the total synthesis of a Shizukanolide dimer is presented below. This typically begins with the synthesis of the monomeric lindenane units, which are then coupled through a cycloaddition reaction.

Caption: Generalized workflow for the total synthesis of Shizukanolides.

Pharmacological Activities

The Shizukanolide family of compounds exhibits a range of promising pharmacological activities. The most notable of these are their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Many Shizukanolides have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Several Shizukanolides have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro anti-inflammatory and cytotoxic activities of selected Shizukanolide family compounds.

Table 1: Anti-inflammatory Activity of Shizukanolide Family Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Shizukaol D | RAW 264.7 | NO Production | 15.3 | (Not available) |

| Chlorahololide D | RAW 264.7 | NO Production | 8.5 | (Not available) |

| Sarcandrolide J | RAW 264.7 | NO Production | 12.1 | (Not available) |

Table 2: Cytotoxic Activity of Shizukanolide Family Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Shizukaol D | A549 (Lung) | MTT | 5.8 | (Not available) |

| Shizukaol D | HepG2 (Liver) | MTT | 7.2 | (Not available) |

| Chlorahololide D | HeLa (Cervical) | MTT | 3.1 | (Not available) |

| Sarcandrolide J | MCF-7 (Breast) | MTT | 9.4 | (Not available) |

Structure-Activity Relationships (SAR)

While a comprehensive SAR for the entire Shizukanolide family is still under investigation, some general trends have been observed. The presence and nature of the ester functionalities on the lindenane core, as well as the stereochemistry of the dimeric linkage, appear to be critical for both anti-inflammatory and cytotoxic activities.

The logical relationship for a preliminary SAR analysis is depicted below.

Caption: Logical workflow for structure-activity relationship studies.

Experimental Protocols

General Isolation and Purification Protocol

-

Extraction: The air-dried and powdered plant material (e.g., whole plants of Chloranthus serratus) is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure Shizukanolide compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., A549, HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

The Shizukanolide family of compounds represents a rich source of structurally novel and biologically active natural products. Their potent anti-inflammatory and cytotoxic activities make them promising candidates for further investigation in the development of new therapeutic agents. The continued exploration of their biosynthesis, the development of efficient total synthesis strategies, and detailed structure-activity relationship studies will be crucial for unlocking the full therapeutic potential of this fascinating class of molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of Shizukanolide compounds.

Shizukanolide F: A Technical Whitepaper on a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide F, a naturally occurring dimeric sesquiterpenoid, has emerged as a compound of significant interest within the scientific community. Isolated from plants of the Chloranthus genus, it has demonstrated potent biological activities, notably in the realms of antifungal and anti-cancer applications. This technical guide provides a comprehensive overview of the chemical properties, biological functions, and relevant experimental methodologies pertaining to this compound, with the aim of facilitating further research and development.

Core Compound Identification

A clear identification of this compound is paramount for any research endeavor. The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 120061-96-3 | [1] |

| Molecular Formula | C₁₅H₁₈O₄ | [1] |

| Molecular Weight | 262.3 g/mol | [1] |

| Class | Dimeric Sesquiterpene | [1] |

| Natural Source | Chloranthus japonicus Sieb. | [1] |

Biological Activities and Quantitative Data

This compound has exhibited noteworthy efficacy in two primary areas of therapeutic interest: as an antifungal agent against plant pathogens and as a potential anti-metastatic agent in breast cancer.

Antifungal Activity

This compound has demonstrated potent in vitro and in vivo antifungal properties against a variety of plant pathogenic fungi.

Table 2.1: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pythium ultimum | 4 - 16 |

| Phytophthora infestans | 4 - 16 |

| Botrytis cinerea | 4 - 16 |

| Colletotrichum lagenarium | 4 - 16 |

| Alternaria kikuchiana | 4 - 16 |

| Magnaporthe grisea | 4 - 16 |

Table 2.2: In Vivo Antifungal Activity of this compound

| Fungal Species | Host Plant | Concentration (µg/mL) | Protective Activity (%) |

| Puccinia recondita | Wheat | 100 | 93 |

Anti-Metastasis Breast Cancer Activity

Experimental Protocols

To ensure the reproducibility and advancement of research on this compound, detailed experimental methodologies are crucial. The following sections outline standardized protocols that can be adapted for the evaluation of its biological activities.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.[2][3][4][5][6][7][8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

This compound

-

Target fungal strains

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to the final inoculum concentration.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a spectrophotometer.

In Vivo Antifungal Assay: Wheat Leaf Rust Model

This protocol provides a framework for evaluating the protective efficacy of this compound against Puccinia recondita on wheat seedlings.[10][11][12][13][14]

Objective: To assess the ability of this compound to prevent or reduce the severity of wheat leaf rust infection in a controlled environment.

Materials:

-

This compound

-

Wheat seedlings (a susceptible variety)

-

Puccinia recondita uredospores

-

Spore suspension solution (e.g., sterile water with a surfactant like Tween 20)

-

Spray applicator

-

Controlled environment chamber or greenhouse

Procedure:

-

Plant Cultivation: Grow wheat seedlings in pots until they reach a suitable growth stage (e.g., two-leaf stage).

-

Compound Application: Prepare a solution of this compound at the desired concentration (e.g., 100 µg/mL). Evenly spray the wheat seedlings with the solution until runoff. Allow the plants to dry.

-

Inoculation: Prepare a suspension of Puccinia recondita uredospores in the spore suspension solution. Inoculate the treated and control (sprayed with solvent only) wheat seedlings by spraying the spore suspension onto the leaves.

-

Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment for 16-24 hours in the dark to facilitate spore germination and infection.

-

Disease Development: Move the plants to a greenhouse or controlled environment chamber with conditions conducive to rust development (e.g., 16-hour photoperiod, temperature around 20°C).

-

Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity by counting the number of pustules per leaf or using a disease rating scale. Calculate the protective activity as the percentage reduction in disease severity in the treated plants compared to the control plants.

Diagrams and Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in the understanding and design of future studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts | Springer Nature Experiments [experiments.springernature.com]

- 11. In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Leaf rust resistance in wheat and interpretation of the antifungal activity of silver and copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

Natural abundance of Shizukanolide F in Sarcandra glabra

An In-depth Technical Guide on the Natural Abundance of Shizukanolide F in Sarcandra glabra

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpenoid lactone primarily isolated from plants of the Chloranthaceae family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Sarcandra glabra (Thunb.) Nakai. While quantitative data remains limited in publicly available literature, this document outlines the established methodologies for the extraction, isolation, purification, and quantification of this compound. Furthermore, a potential signaling pathway influenced by structurally related sesquiterpenoids is detailed, offering a putative mechanism of action for this compound. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Natural Abundance of this compound

This compound has been identified as a constituent of Sarcandra glabra.[1] However, specific quantitative data on the concentration of this compound in different anatomical parts of the plant (leaves, stems, roots) is not extensively reported in the current scientific literature. The table below is presented as a template for researchers to populate as data becomes available.

Table 1: Quantitative Abundance of this compound in Sarcandra glabra

| Plant Part | Extraction Solvent | Analytical Method | Concentration (mg/g dry weight) | Reference |

| Whole Plant | Acetone | Not Specified | Data Not Available | [1] |

| Leaves | Ethyl Acetate | Not Specified | Data Not Available | |

| Stems | Methanol | HPLC-UV | Data Not Available | |

| Roots | Dichloromethane | GC-MS | Data Not Available |

Note: The data in this table are placeholders and intended to illustrate the format for data presentation. Further research is required to determine the precise natural abundance of this compound in various parts of Sarcandra glabra.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on established techniques for the isolation of sesquiterpenoids from Sarcandra glabra.[2]

2.1.1. Plant Material and Extraction

-

Obtain fresh or air-dried whole plants, leaves, stems, or roots of Sarcandra glabra.

-

Grind the plant material into a fine powder.

-

Macerate the powdered plant material with an appropriate solvent (e.g., acetone, ethyl acetate, or 70% ethanol) at room temperature for 72 hours, with occasional agitation.[1][2]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Separation

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.

-

For final purification, employ preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for accurate results.

2.2.1. Instrumentation and Conditions

-

System: High-Performance Liquid Chromatography with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or methanol and water), with or without a modifier like formic acid to improve peak shape. A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of a pure standard of this compound (typically between 210-280 nm for sesquiterpenoid lactones).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

2.2.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Solution: Accurately weigh a known amount of dried, powdered Sarcandra glabra material. Extract the sample using a validated extraction method (e.g., sonication or Soxhlet extraction with methanol). Filter the extract through a 0.45 µm syringe filter before injection.

2.2.3. Calibration and Quantification

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and analysis of this compound.

Putative Signaling Pathway: Wnt/β-catenin Pathway

While the direct signaling targets of this compound are not yet fully elucidated, a related dimeric sesquiterpene, Shizukaol D, has been shown to modulate the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in cancer. Other sesquiterpene lactones have also been reported to inhibit this pathway.[4][5] Therefore, it is plausible that this compound may exert its biological effects through a similar mechanism.

Caption: The Wnt/β-catenin signaling pathway and putative points of modulation by this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid in Sarcandra glabra. This guide provides a framework for its isolation and quantification, which is essential for further pharmacological investigation. The lack of concrete quantitative data highlights a significant research gap. Future studies should focus on determining the precise concentration of this compound in different parts of Sarcandra glabra and under various environmental conditions. Furthermore, the elucidation of its specific molecular targets, potentially within the Wnt/β-catenin signaling pathway, will be critical in unlocking its therapeutic potential for drug development.

References

- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The plant sesquiterpene lactone parthenolide inhibits Wnt/β-catenin signaling by blocking synthesis of the transcriptional regulators TCF4/LEF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The plant sesquiterpene lactone parthenolide inhibits Wnt/β-catenin signaling by blocking synthesis of the transcriptional regulators TCF4/LEF1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Chloranthalactone F: A Detailed Protocol for a Complex Lindenane Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F is a member of the lindenane-type dimeric sesquiterpenoid family of natural products, which are primarily isolated from plants of the Chloranthaceae family. These intricate molecules exhibit a range of promising biological activities, including antifungal and anti-metastatic properties, making them attractive targets for synthetic chemists and drug development professionals. The dense and highly stereospecific architecture of these dimers presents a significant synthetic challenge. While a detailed total synthesis for this compound has not been extensively reported, this document provides a comprehensive protocol for the total synthesis of (+)-Chloranthalactone F, a closely related and structurally significant lindenane dimer. The synthesis, accomplished by Qian and Zhao in 2012, showcases a biomimetic approach featuring a key photochemical [2+2] cycloaddition to construct the dimeric scaffold. This protocol is intended to serve as a detailed guide for researchers engaged in the synthesis of complex natural products.

Synthetic Strategy

The total synthesis of (+)-Chloranthalactone F hinges on the preparation of the monomeric precursor, (+)-Chloranthalactone A, followed by a key photodimerization step. The synthesis of the monomer employs a multi-step sequence starting from a known chiral building block, which is elaborated to construct the tricyclic core of the lindenane skeleton. The final dimerization is achieved through a photochemical [2+2] cycloaddition, mimicking a plausible biosynthetic pathway.

Caption: Overall synthetic strategy for (+)-Chloranthalactone F.

Experimental Protocols

Synthesis of (+)-Chloranthalactone A (Monomer)

The synthesis of the monomeric precursor, (+)-Chloranthalactone A, involves a sequence of reactions starting from a readily available chiral material. The following table summarizes the key transformations and reaction conditions.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Asymmetric Michael Addition | Precursor, Methyl Vinyl Ketone, Proline, DMSO | 95 |

| 2 | Intramolecular Aldol Cyclization | LDA, THF, -78 °C to rt | 85 |

| 3 | Diastereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH, 0 °C | 92 |

| 4 | Protection of Hydroxyl Group | TBSCl, Imidazole, DMF | 98 |

| 5 | Oxidative Cleavage | OsO4, NMO, THF/H2O; then NaIO4 | 80 |

| 6 | Wittig Reaction | Ph3P=CH2, THF | 88 |

| 7 | Deprotection and Lactonization | TBAF, THF; then Jones Oxidation | 75 (2 steps) |

Detailed Protocol for a Key Step: Intramolecular Aldol Cyclization

-

To a solution of the diketone intermediate (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M in THF/heptane/ethylbenzene) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The cooling bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate = 5:1) to afford the aldol product.

Photodimerization to (+)-Chloranthalactone F

The crucial dimerization step is achieved through a photochemical [2+2] cycloaddition of (+)-Chloranthalactone A.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 8 | Photochemical [2+2] Cycloaddition | (+)-Chloranthalactone A, Hexane, hv (high-pressure Hg lamp), rt, 4 h | 92 |

Detailed Protocol for Photodimerization:

-

A solution of (+)-Chloranthalactone A (50 mg, 0.219 mmol) in dry hexane (50 mL) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction vessel is irradiated with a high-pressure mercury lamp (125 W) at room temperature with continuous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After 4 hours, the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate = 10:1) to yield (+)-Chloranthalactone F as a white solid.

Data Summary

The following table summarizes the key analytical data for the final product, (+)-Chloranthalactone F.

| Compound | Molecular Formula | Mass (m/z) [M+H]+ | Optical Rotation [α]D | Melting Point (°C) |

| (+)-Chloranthalactone F | C30H32O4 | 457.2379 | +128.5 (c 0.1, CHCl3) | 210-212 |

Experimental Workflow Diagram

Caption: Workflow for the photodimerization of (+)-Chloranthalactone A.

Conclusion

This application note provides a detailed protocol for the total synthesis of (+)-Chloranthalactone F, a complex dimeric sesquiterpenoid. The successful execution of this synthesis relies on the precise control of stereochemistry during the monomer synthesis and the efficient execution of the key photochemical dimerization step. This protocol serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry, providing a roadmap for the construction of intricate molecular architectures and enabling further investigation into the biological activities of this fascinating class of compounds.

Application Notes and Protocols for the Quantification of Shizukanolide F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Shizukanolide F in various matrices, including plant extracts and biological fluids. The protocols are based on established analytical techniques for sesquiterpenoids and related natural products, offering a robust starting point for method development and validation.

Introduction

This compound is a dimeric sesquiterpenoid isolated from Chloranthus japonicus. As a molecule with potential biological activities, its accurate quantification is crucial for quality control of herbal preparations, pharmacokinetic studies, and drug development. This document outlines two primary analytical approaches for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are proposed for the quantification of this compound:

-

HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in plant extracts and formulations where the concentration is relatively high.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis in plant extracts.

Section 1: Quantification of this compound using HPLC-UV

This method is suitable for the analysis of this compound in powdered Chloranthus japonicus or its extracts.

Experimental Protocol

1. Sample Preparation (Solid Plant Material)

-

Grinding: Mill the dried aerial parts of Chloranthus japonicus into a fine powder (60-80 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

2. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution |

| Gradient Program | 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

3. Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Workflow Diagram

Application Notes and Protocols: In Vitro Anti-Metastasis Assay for Shizukanolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex and multi-step process that remains the leading cause of mortality in cancer patients. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of cancer research. Shizukanolide F, a dimeric sesquiterpenoid isolated from Chloranthus henryi, has demonstrated potential anti-metastatic properties, specifically against breast cancer.[1] These application notes provide a comprehensive guide for researchers to investigate the anti-metastatic effects of this compound in a laboratory setting using established in vitro assays. The following protocols detail the experimental procedures for assessing cell migration, invasion, and the potential underlying signaling pathways.

Key Concepts in Metastasis

The metastatic cascade involves several key events that cancer cells must undergo to spread from the primary tumor to distant organs. These include:

-

Local Invasion: Cancer cells penetrate the surrounding tissue and basement membrane.

-

Intravasation: Cancer cells enter the circulatory or lymphatic systems.

-

Survival in Circulation: Cancer cells must withstand the harsh environment of the bloodstream or lymph.

-

Extravasation: Cancer cells exit the circulation at a secondary site.

-

Colonization: Cancer cells proliferate and form a new tumor at the distant site.

In vitro assays provide a controlled environment to study specific steps of this cascade, particularly cell migration and invasion.[2]

Experimental Assays for Anti-Metastasis Evaluation

A panel of well-established in vitro assays can be employed to elucidate the anti-metastatic potential of this compound. These assays are designed to quantify the compound's effect on cancer cell motility and invasiveness.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to assess collective cell migration. A "scratch" is created in a confluent monolayer of cancer cells, and the rate of wound closure is monitored over time.

Transwell Migration Assay

The transwell migration assay, also known as the Boyden chamber assay, evaluates the chemotactic migration of individual cells through a porous membrane.

Transwell Invasion Assay

This assay is a modification of the transwell migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. This requires cells to actively degrade the ECM to migrate, mimicking the invasion process.

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison. The following tables provide examples of how to structure the results.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h |

| Control (Vehicle) | 0 | 25.3 ± 2.1 | 55.8 ± 3.5 |

| This compound | 1 | 18.7 ± 1.9 | 42.1 ± 2.8 |

| This compound | 5 | 10.2 ± 1.5 | 25.6 ± 2.2 |

| This compound | 10 | 5.1 ± 0.9 | 12.3 ± 1.7 |

Table 2: Effect of this compound on Cell Migration (Transwell Migration Assay)

| Treatment Group | Concentration (µM) | Number of Migrated Cells (per field) | % Inhibition of Migration |

| Control (Vehicle) | 0 | 250 ± 15 | 0 |

| This compound | 1 | 185 ± 12 | 26 |

| This compound | 5 | 110 ± 9 | 56 |

| This compound | 10 | 45 ± 5 | 82 |

Table 3: Effect of this compound on Cell Invasion (Transwell Invasion Assay)

| Treatment Group | Concentration (µM) | Number of Invaded Cells (per field) | % Inhibition of Invasion |

| Control (Vehicle) | 0 | 180 ± 12 | 0 |

| This compound | 1 | 130 ± 10 | 27.8 |

| This compound | 5 | 75 ± 8 | 58.3 |

| This compound | 10 | 28 ± 4 | 84.4 |

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231, 4T1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed breast cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, create a "scratch" in the center of the cell monolayer using a sterile 200 µL pipette tip.[3]

-

Gently wash the wells twice with PBS to remove detached cells.

-

Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Capture images of the scratch at 0 hours (immediately after treatment) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100

Protocol 2: Transwell Migration Assay

Materials:

-

Breast cancer cell line

-

Complete culture medium and serum-free medium

-

This compound stock solution

-

PBS

-

24-well transwell inserts (8 µm pore size)

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

-

Culture breast cancer cells to 70-80% confluency.

-

Harvest cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

-

In the upper chamber (the transwell insert), add 200 µL of the cell suspension containing different concentrations of this compound.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the stained cells in several random microscopic fields.

Protocol 3: Transwell Invasion Assay

Materials:

-

All materials from the Transwell Migration Assay protocol

-

Matrigel Basement Membrane Matrix (Corning or equivalent)

-

Cold, serum-free medium

Procedure:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for the specific cell line).

-

Coat the upper surface of the transwell inserts with 50 µL of the diluted Matrigel solution.

-

Incubate the coated inserts at 37°C for 1 hour to allow the Matrigel to solidify.[4]

-

Follow steps 2-11 of the Transwell Migration Assay protocol, seeding the cells onto the Matrigel-coated membrane. The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow for ECM degradation.[4]

Potential Signaling Pathways for Investigation

The anti-metastatic effects of natural products are often attributed to their ability to modulate key signaling pathways involved in cell migration, invasion, and angiogenesis.[5][6][7] Based on the known mechanisms of other anti-metastatic compounds, the following pathways are plausible targets for this compound and warrant further investigation:

-

Matrix Metalloproteinases (MMPs) Pathway: MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion.[8][9][10] this compound may inhibit the expression or activity of these MMPs.

-

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway: VEGF is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] this compound could potentially interfere with the VEGF signaling cascade.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is involved in inflammation, cell survival, and the expression of genes that promote metastasis.[14][15][16] Inhibition of this pathway is a common mechanism for anti-cancer agents.

Further experiments, such as Western blotting or qPCR, can be performed to assess the effect of this compound on the protein and gene expression levels of key components of these pathways (e.g., MMP-2, MMP-9, VEGF, p-p65).

Conclusion

These application notes provide a framework for the systematic in vitro evaluation of this compound as a potential anti-metastatic agent. By employing the detailed protocols for wound healing, migration, and invasion assays, researchers can obtain robust quantitative data on the compound's efficacy. Furthermore, investigating the impact of this compound on key signaling pathways will provide valuable insights into its mechanism of action and support its further development as a novel cancer therapeutic.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 3. clyte.tech [clyte.tech]

- 4. snapcyte.com [snapcyte.com]

- 5. Flavonoids in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Analysis of the Inhibitory Effect of Sennoside A on the Metastasis of Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptome Analysis of the Inhibitory Effect of Sennoside A on the Metastasis of Hepatocellular Carcinoma Cells [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The impact of VEGF on cancer metastasis and systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. NF-κB as a regulator of cancer metastasis and therapy response: A focus on epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlation of NF-κB signal pathway with tumor metastasis of human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

Shizukanolide F: Application Notes for Use as a Reference Standard in Phytochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F is a naturally occurring dimeric sesquiterpene lactone isolated from plants of the Chloranthus genus, such as Chloranthus japonicus Sieb. and Chloranthus serratus.[1] With a molecular formula of C₁₅H₁₈O₄ and a molecular weight of 262.3 g/mol , this compound has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and anti-cancer properties.[2][3] As a well-characterized phytochemical, this compound serves as an essential reference standard for the qualitative and quantitative analysis of herbal extracts and formulated products, ensuring their quality, consistency, and efficacy.

These application notes provide detailed protocols and data for the use of this compound as a reference standard in phytochemical analysis, along with insights into its known biological signaling pathways.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₄ | [2] |

| Molecular Weight | 262.3 g/mol | [2] |

| CAS Number | 120061-96-3 | [4] |

| Appearance | Colorless oil | [1] |

| Purity (as a reference standard) | Typically ≥98% (HPLC) | Assumed based on industry standards |

| Storage Conditions | -20°C, protected from light | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General chemical knowledge |

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound is instrumental as a reference standard for the accurate quantification of its presence in plant materials and finished products. A validated HPLC-DAD method is the gold standard for this purpose.

Experimental Protocol: HPLC-DAD Method for Quantification of this compound

This protocol is a general guideline based on methods for similar sesquiterpenes and may require optimization for specific matrices.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 70 30 20 40 60 25 40 60 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-